molecular formula C22H19NO5 B2596165 N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034222-29-0

N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2596165
CAS No.: 2034222-29-0
M. Wt: 377.396
InChI Key: CLCLDUKJJVMLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19NO5 and its molecular weight is 377.396. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

The research by Anuradha et al. (2012) focuses on the crystal structure of a closely related compound, highlighting the significance of intermolecular hydrogen bonding and π-π interactions in the stabilization of its crystal structure. This study emphasizes the potential for such compounds to form dimers and engage in specific molecular interactions, which could be pivotal for understanding their reactivity and biological activities (Anuradha et al., 2012).

Synthetic Approaches and Biological Activities

A study by Abu-Hashem et al. (2020) elaborates on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing the potential for anti-inflammatory and analgesic applications. This research underlines the versatility of the chemical backbone related to "N-(1-(benzofuran-2-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" in generating compounds with significant biological activities (Abu‐Hashem et al., 2020).

Modular Synthesis Techniques

Kotha and Solanke (2022) discuss a modular approach to synthesizing benzofurans and 2H-chromenes, which are crucial structural elements in many natural products and pharmaceuticals. Their work illustrates the utility of Claisen rearrangement and ring-closing metathesis in crafting compounds that could have broad applications in drug development and synthetic organic chemistry (Kotha & Solanke, 2022).

Antibacterial and Antimicrobial Properties

The study by Pouramiri et al. (2017) on the synthesis and evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives reveals potential antibacterial properties. This investigation provides a foundation for considering related compounds in the search for new antimicrobial agents (Pouramiri et al., 2017).

Anti-Proliferative Activity and DFT Study

Research by Fouda et al. (2021) on 1H-benzo[f]chromene-2-carbothioamide derivatives explores their anti-proliferative properties against various cancer cell lines, providing insight into the therapeutic potential of structurally related compounds. Additionally, the study employs density functional theory (DFT) to understand the electronic properties and reactivity of these compounds, offering a deeper understanding of their mechanism of action at the molecular level (Fouda et al., 2021).

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-13(10-16-11-14-6-3-4-8-18(14)27-16)23-21(24)17-12-15-7-5-9-19(26-2)20(15)28-22(17)25/h3-9,11-13H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCLDUKJJVMLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.